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Compound of Interest

2,4-Dihydroxy-6-
Compound Name:
methoxybenzaldehyde

Cat. No.: B11814494

Get Quote

Executive Summary

2,4-Dihydroxy-6-methoxybenzaldehyde (CAS: 3519-76-4) is a critical pharmacophore and
intermediate in the synthesis of flavonoids, coumarins, and complex polyphenols found in
medicinal plants like Morus macroura and Marshallia tenuifolia. Its structural uniqueness lies in
the "phloroglucinol pattern” of substitution, where the interplay between the aldehyde carbonyl
and the ortho-hydroxyl group creates strong intramolecular hydrogen bonding.

This guide provides a comprehensive solubility profile, characterizing the compound's behavior
in organic solvents. It integrates qualitative empirical data with thermodynamic modeling
principles to assist researchers in process design, extraction, and purification.

Physicochemical Characterization

Understanding the solubility of 2,4-dihydroxy-6-methoxybenzaldehyde requires analyzing its
molecular interactions.

Structural Dynamics
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 Intramolecular Hydrogen Bonding: The hydroxyl group at the C2 position forms a stable
hydrogen bond with the carbonyl oxygen of the aldehyde (C1). This "locks" the conformation,
reducing the polarity of the aldehyde group and increasing solubility in non-polar aprotic
solvents compared to isomers without this feature.

o Acidity (pKa): The phenolic hydroxyls are weakly acidic.[1] The C4-OH is more accessible for
deprotonation (pKa = 7.8-8.3), while the C2-OH is stabilized by the aldehyde.

 Lipophilicity: The C6-methoxy group adds lipophilic character, enhancing solubility in
chlorinated solvents (e.g., chloroform) compared to its parent compound, 2,4,6-

trihnydroxybenzaldehyde.
Property Value | Characteristic
CAS Number 3519-76-4
Molecular Formula CsHsOa4
Molecular Weight 168.15 g/mol
Physical State Solid (Needles from ethanol/water)
Predicted pKa ~7.8 (Phenolic OH)

Solubility Profile in Organic Solvents[3]

The following classification is derived from synthesis workups, extraction protocols, and
structural analogs (e.g., 2,4-dihydroxybenzaldehyde).

Qualitative Solubility Table
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Solvent Class Solvent Solubility Rating Mechanistic Insight

Disrupts
) ) intermolecular H-
Polar Aprotic DMSO High _
bonds; ideal for stock

solutions.

Strong solute-solvent
Polar Protic Methanol High H-bonding; primary

solvent for extraction.

High solubility at

reflux; moderate at
Polar Protic Ethanol (90%) High RT. Common

recrystallization

solvent.

Effective for liquid-
) liquid extraction from
Esters Ethyl Acetate Moderate-High o
acidified aqueous

phases.

Soluble due to the
lipophilic 6-methoxy

Chlorinated Chloroform Moderate group and
intramolecular H-
bond.

) Soluble; often used for
Ethers Diethyl Ether Moderate ) )
washing or extraction.

Lacks polarity to

interact with phenolic
Hydrocarbons Hexane Low/Insoluble

OH groups. Used as

an anti-solvent.

Hydrophobic aromatic
Aqueous Water (pH 7) Low ring dominates at

neutral pH.
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Forms water-soluble
Aqueous Water (pH > 10) High phenolate salts
(deprotonation).

pH-Dependent Solubility Logic

The solubility of 2,4-dihydroxy-6-methoxybenzaldehyde is strictly pH-dependent. In synthetic
protocols, the compound is often dissolved in dilute NaOH (forming a deep yellow/orange
phenolate solution) and precipitated by acidification with HCI.

SeeRelsenes — Deprotonation Dissolution _ [SSEIEEEEEEANGRN — Reprotonation Crystallization Precipitation

Add NaOH (pH > 10) Add HCI (pH < 4)

(Purification Step)

(Neutral Form) (Deep Yellow)

Figure 1: pH-Dependent Solubility Switch Mechanism

Click to download full resolution via product page

Experimental Protocol: Determination of Solubility

For researchers needing precise quantitative mole fraction data (e.g., for process scaling), the
Isothermal Saturation Method is the gold standard.

Protocol: Shake-Flask Method

e Preparation: Add excess solid 2,4-dihydroxy-6-methoxybenzaldehyde to 10 mL of the
target solvent in a jacketed glass vessel.

o Equilibration: Stir magnetically at the desired temperature (e.g., 298.15 K) for 24 hours.
Ensure solid phase remains present (supersaturation).

o Settling: Stop stirring and allow the suspension to settle for 2—4 hours at the same
temperature.

o Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 pm
PTFE filter (to prevent solid particle intake).
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 Dilution: Immediately dilute the aliquot with mobile phase (methanol/water) to prevent
precipitation upon cooling.

e Quantification: Analyze via HPLC-UV (Detection at A = 280—-290 nm).

Thermodynamic Modeling (The Modified Apelblat
Equation)
Once experimental data (

) is obtained across temperatures (

), fit the data to the Modified Apelblat Equation to determine the enthalpy and entropy of
dissolution. This model is standard for substituted benzaldehydes.

 : Mole fraction solubility.
e : Absolute temperature (Kelvin).

o : Empirical model parameters representing non-ideality and enthalpy contributions.

Application: Purification Strategy

The solubility differential between Ethyl Acetate (high solubility) and Petroleum Ether/Hexane
(low solubility) is exploited for purification.

Workflow: Recrystallization

» Dissolution: Dissolve crude 2,4-dihydroxy-6-methoxybenzaldehyde in the minimum
volume of hot Ethyl Acetate (or Ethanol).

« Filtration: Hot filter to remove insoluble impurities.
o Anti-Solvent Addition: Slowly add warm Petroleum Ether until slight turbidity persists.

e Cooling: Allow to cool slowly to room temperature, then to 4°C. The compound crystallizes as
needles.
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Figure 2: Recrystallization Strategy using Solubility Differentials
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Showing Compound 2-Hydroxy-4-methoxybenzaldehyde (FDB005824) - FooDB
[foodb.ca]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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